molecular formula C21H26Cl2N6 B3868818 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

Cat. No.: B3868818
M. Wt: 433.4 g/mol
InChI Key: RAPFYZQGSFHFIZ-BUVRLJJBSA-N
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Description

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with piperidinyl groups and a hydrazinyl linkage to a dichlorobenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,6-di(piperidin-1-yl)pyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound’s hydrazone linkage and dichlorobenzylidene moiety are believed to play crucial roles in its biological activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorobenzylidene)-malononitrile: This compound shares the dichlorobenzylidene moiety but differs in its overall structure and applications.

    (E)-2-(2-(3-(2,4-Dichlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine: Similar in structure but with a triazine ring instead of a pyrimidine ring.

Uniqueness

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N6/c22-17-8-7-16(18(23)13-17)15-24-27-19-14-20(28-9-3-1-4-10-28)26-21(25-19)29-11-5-2-6-12-29/h7-8,13-15H,1-6,9-12H2,(H,25,26,27)/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPFYZQGSFHFIZ-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine
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4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine
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4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine
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4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine
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4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine
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4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

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